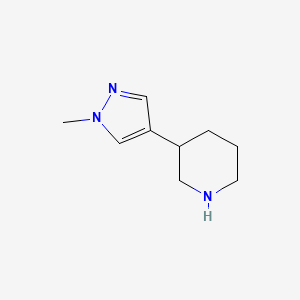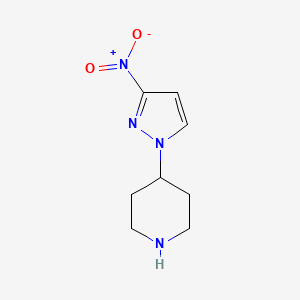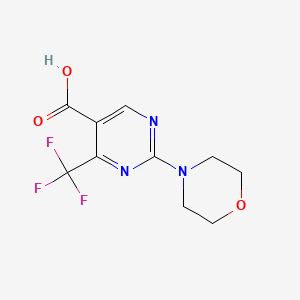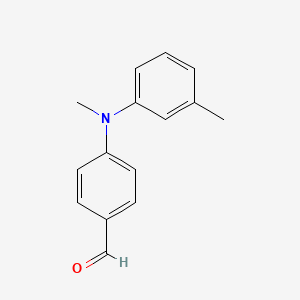
4-(Methyl(m-tolyl)amino)benzaldehyde
Vue d'ensemble
Description
The compound is a derivative of 4-Methylbenzaldehyde . 4-Methylbenzaldehyde is an aromatic aldehyde with the formula CH3C6H4CHO . It is a colorless liquid and is commercially available .
Synthesis Analysis
4-Methylbenzaldehyde may be prepared from the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions .Molecular Structure Analysis
The molecular structure of 4-Methylbenzaldehyde, a related compound, is CH3C6H4CHO . The tolyl group, which is a part of the requested compound, has the general formula CH3C6H4−R .Chemical Reactions Analysis
The tolyl group is often included in compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Physical And Chemical Properties Analysis
4-Methylbenzaldehyde, a related compound, is a colorless liquid with a density of 1.019 g/mL at 25 °C . It has a melting point of -6.00 °C and a boiling point of 204 to 205 °C .Applications De Recherche Scientifique
1. Protective Group in Preparation of Glucopyranose Derivatives
4-Methyl benzaldehyde, a derivative similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, has been utilized as a protective group in the synthesis of specific glucopyranose derivatives. This process involves using benzaldehyde derivatives to protect the amino group on D-glucosamine, successfully preparing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010).
2. Photochemistry of Isoxazolines
In the study of the photochemistry of isoxazolines, compounds like 4-(m-tolyl)-5-phenyl-3-oxazoline were generated through the irradiation of related isoxazolines. This process involves the transformation of certain benzaldehyde derivatives, contributing to the development of the photochemistry of 3-aryl-2H-azirines (H. Giezendanner et al., 1973).
3. Schiff Base Compounds Synthesis
Benzaldehyde derivatives, akin to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been used in the synthesis of new Schiff base compounds. These compounds are prepared by reacting benzaldehyde with other chemicals and have shown biological activity against various bacteria (M. Radi et al., 2019).
4. Charge-Transporting Material Development
A derivative of 4-(Methyl(m-tolyl)amino)benzaldehyde has been studied for its potential as a charge-transporting material. The compound was synthesized and characterized through various techniques, indicating its suitability in the field of material science (Liu Li-zeng et al., 2014).
5. Fluorescent Chemosensors for pH
Derivatives of benzaldehyde, similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been explored as fluorescent chemosensors for pH. These compounds show significant changes in fluorescence intensity with varying pH levels, enabling their use in differentiating between normal and cancer cells (Tanumoy Dhawa et al., 2020).
6. Enantioselective Synthesis Studies
In the field of asymmetric synthesis, similar benzaldehyde derivatives have been used as catalysts in the enantioselective addition of compounds like diethylzinc to aryl aldehydes. This demonstrates the compound's utility in synthesizing optically active substances (D. X. Liu et al., 2001).
7. Aggregation-Induced Emission Studies
4-[Bis(4-methylphenyl)amino]benzaldehyde, closely related to the compound , has been identified as a new aggregation-induced emission material. This discovery highlights its potential in fluorescence studies and material science (Motoki Kurita et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-(N,3-dimethylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-4-3-5-15(10-12)16(2)14-8-6-13(11-17)7-9-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFGHKCHPNAPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methyl(m-tolyl)amino)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
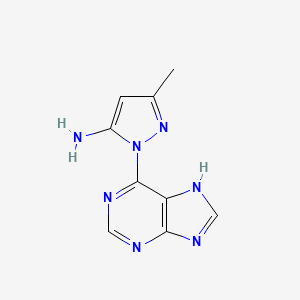
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
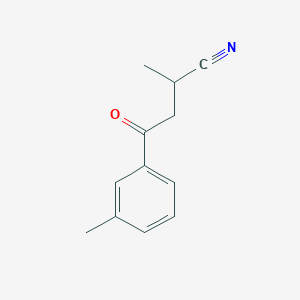
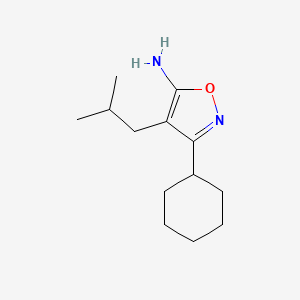
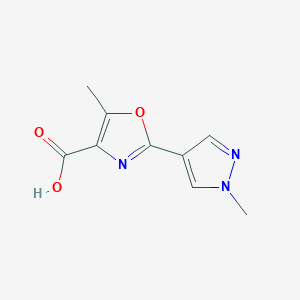


![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
